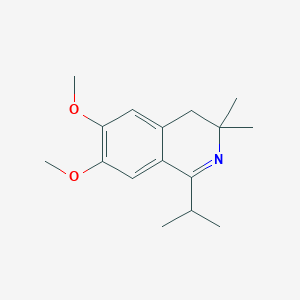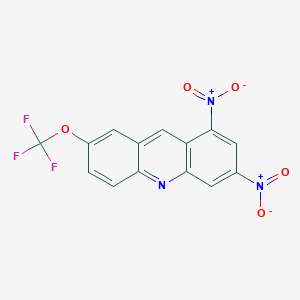![molecular formula C18H14N4OS B14948327 3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14948327.png)
3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex heterocyclic compound.
Méthodes De Préparation
The synthesis of 3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves multiple steps. One common method starts with the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form intermediate compounds, which are then cyclized to produce the target compound . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, often using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, preventing the bacteria from synthesizing essential proteins and leading to their death . The exact pathways involved depend on the specific application and target organism or cell type .
Comparaison Avec Des Composés Similaires
Similar compounds include other thienopyridines and pyridine derivatives. These compounds often share similar biological activities but can differ in their potency, selectivity, and side effect profiles. For example, thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines are structurally related but may have different applications and mechanisms of action . The uniqueness of 3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide lies in its specific structure, which confers distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C18H14N4OS |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
6-amino-N-(4-cyanophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C18H14N4OS/c19-9-10-4-6-12(7-5-10)21-17(23)16-15(20)13-8-11-2-1-3-14(11)22-18(13)24-16/h4-8H,1-3,20H2,(H,21,23) |
Clé InChI |
SGVXCHYKXNIURP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide](/img/structure/B14948245.png)
![5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B14948246.png)
![4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14948250.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B14948253.png)
![Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro-](/img/structure/B14948254.png)
![(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B14948260.png)
![N-[(E)-amino{[(2E)-6-ethoxy-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B14948268.png)
![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B14948295.png)
![3,5-dimethyl-4-[(Z)-(6-methyl-3-oxo-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B14948301.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide](/img/structure/B14948304.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B14948318.png)

